Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C13H16N4O3 and a molecular weight of 276.297 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate and morpholine in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: Used in the development of drugs for various therapeutic applications.
Pyrrolopyrazines: Investigated for their potential in medicinal chemistry and drug development.
Uniqueness
Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its morpholine ring and imidazo[1,2-a]pyrazine core make it a versatile scaffold for the development of new bioactive compounds .
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-2-20-13(18)10-9-17-4-3-14-11(12(17)15-10)16-5-7-19-8-6-16/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
UUJNKCUAOJHVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=N1)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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